Atropine sulfate hydrate

Catalog No.
S11193256
CAS No.
M.F
C17H25NO4
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atropine sulfate hydrate

Product Name

Atropine sulfate hydrate

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?;

InChI Key

TVKVKSNZFCRXOH-ZZJGABIISA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O

Atropine sulfate hydrate is a chemical compound derived from atropine, a tropane alkaloid primarily obtained from the plant Atropa belladonna. The chemical formula for atropine sulfate hydrate is (C34H50N2O11S)H2O(C_{34}H_{50}N_{2}O_{11}S)\cdot H_{2}O, and it is classified as a muscarinic antagonist, blocking the effects of acetylcholine on muscarinic receptors in the body . This compound is often used in medical settings for its anticholinergic properties, which include dilation of pupils, reduction of salivation, and treatment of bradycardia .

Typical of alkaloids. Notably, it can be synthesized through the reaction of tropine with tropic acid in the presence of hydrochloric acid. This reaction results in the formation of atropine, which can then be converted into its sulfate salt form . The hydrolysis of atropine leads to several metabolites, including noratropine and atropin-n-oxide .

Atropine acts primarily as a competitive antagonist of muscarinic acetylcholine receptors, inhibiting the physiological effects mediated by acetylcholine. Its biological activities include:

  • Anticholinergic Effects: Reduces secretions from glands (e.g., salivary and sweat glands).
  • Cardiovascular Effects: Increases heart rate by blocking vagal effects on the heart.
  • Ophthalmic Effects: Causes pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia) for diagnostic procedures.
  • Central Nervous System Effects: Atropine can cross the blood-brain barrier, affecting CNS functions .

The synthesis of atropine sulfate hydrate can be achieved through several methods:

  • Chemical Synthesis:
    • Tropic Acid and Tropine Reaction: Tropine reacts with tropic acid in an acidic medium to form atropine. This process may involve purification steps to isolate the desired compound.
  • Biosynthesis:
    • Atropine is biosynthesized from L-phenylalanine through a series of enzymatic reactions, including transamination and radical rearrangements that ultimately yield hyoscyamine, which can racemize to form atropine .

Atropine sulfate hydrate has a wide range of applications in medicine:

  • Emergency Medicine: Used to treat organophosphate poisoning by counteracting excessive acetylcholine activity.
  • Cardiology: Administered to manage symptomatic bradycardia.
  • Ophthalmology: Utilized for pupil dilation during eye examinations.
  • Anesthesia: Employed to reduce salivation and secretions during surgical procedures .

Research indicates that atropine sulfate hydrate interacts with various drugs and biological systems:

  • Drug Interactions: It may interact with other anticholinergic agents, enhancing side effects such as dry mouth or urinary retention.
  • Physiological Interactions: Atropine's ability to block muscarinic receptors means it can influence responses to other medications affecting cholinergic pathways, such as anticholinesterases .

Atropine sulfate hydrate shares similarities with several other compounds, particularly those that also act as muscarinic antagonists. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
ScopolamineC17H21NO4More potent CNS effects; used for motion sickness.
Ipratropium bromideC20H30BrN3O3Primarily used for respiratory conditions; less CNS penetration.
GlycopyrrolateC19H28BrNO3Longer duration of action; used in preoperative settings.

Atropine's uniqueness lies in its dual action on both peripheral and central nervous systems while being widely recognized for its rapid onset and versatility in clinical applications .

Atropine sulfate hydrate demonstrates distinctive solubility patterns across different solvent systems, reflecting its chemical structure and intermolecular interactions. The compound exhibits exceptional water solubility, with reported values ranging from 2,500 mg/mL to 2,520 mg/mL at room temperature [1] [2]. This high aqueous solubility is attributed to the ionic nature of the sulfate salt and the presence of polar functional groups that facilitate hydrogen bonding with water molecules.

The solubility characteristics vary significantly with temperature and solvent composition. At 25°C, the solubility in water is reported as 139 mg/mL [3], indicating temperature-dependent solubility behavior. In acetic acid solutions, atropine sulfate hydrate demonstrates very high solubility with a ratio of 1:0.4 (drug to solvent) [4], making it readily dissoluble in acidic media.

Organic solvent solubility patterns reveal selective dissolution properties. In ethanol (95%), the compound shows good solubility at 200 mg/mL at room temperature [1], with enhanced dissolution at the boiling point where the solubility ratio reaches 1:2.5 [5]. Glycerol provides excellent solvation capacity with solubility values of 400 mg/mL [1] and a ratio of 1:2.5 [5], demonstrating strong interactions with polyol solvents.

Advanced pharmaceutical solvents show varied performance. Dimethyl sulfoxide (DMSO) exhibits moderate solubility at 139 mg/mL at 25°C [3], though this decreases to 10 mg/mL at 20°C [6]. Dimethyl formamide shows limited solubility at only 2 mg/mL [6], indicating poor compatibility with this aprotic solvent system.

Non-polar solvents demonstrate minimal dissolution capacity. Both diethyl ether and chloroform exhibit practically insoluble characteristics [4] [7], consistent with the polar nature of the atropine sulfate hydrate molecule. This solubility profile indicates strong hydrophilic character and limited lipophilic interactions.

Thermal Stability and Phase Transition Behavior

Thermal analysis reveals complex phase transition behavior and stability characteristics of atropine sulfate hydrate. The melting point exhibits a range of 188-194°C with decomposition [1] [4], though specific literature values consistently report 189-192°C [8] [9]. After drying at 120°C for 4 hours, the melting point threshold is established at ≥187°C [10] [11], indicating the influence of residual moisture on thermal properties.

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides detailed insights into thermal transitions. The dehydration process occurs at 111.81°C, corresponding to an endothermic DSC peak [12]. This temperature represents the release of crystal lattice water, with TGA measurements confirming weight loss corresponding to the monohydrate stoichiometry.

The thermal stability range extends up to approximately 190°C, beyond which decomposition begins [12]. Decomposition temperatures range from 287-291°C [12], characterized by exothermic events in DSC analysis. This thermal degradation represents irreversible chemical breakdown of the molecular structure.

Advanced thermal properties include a boiling point of 429.8°C at 760 mmHg and a flash point of 213.7°C [9]. These parameters are crucial for processing and storage considerations, particularly in pharmaceutical manufacturing environments.

The monohydrate form exhibits specific dehydration kinetics, with complete water loss occurring as a discrete thermal event. The anhydrous form demonstrates hygroscopic behavior, readily reabsorbing moisture from the environment [10] [13] [11]. This characteristic necessitates immediate melting point determination following drying procedures to ensure accurate measurements.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared spectroscopy provides comprehensive molecular fingerprinting of atropine sulfate hydrate. The hydroxyl group stretching vibrations appear as characteristic broad bands at 3204 cm⁻¹ and 3376 cm⁻¹ [14] [15], reflecting both the structural hydroxyl groups and associated water molecules in the crystal lattice. These absorption features demonstrate hydrogen bonding interactions within the solid-state structure.

Carbonyl stretching vibrations manifest at 1720 cm⁻¹ and 1727.54 cm⁻¹ [14] [15], corresponding to the ester functional group in the tropine moiety. These peaks provide definitive identification of the ester linkage between the tropine and tropic acid components of the atropine molecule.

Aliphatic carbon-hydrogen stretching appears at 2940 cm⁻¹ and 2874.69 cm⁻¹ [14] [15], while methyl bending vibrations occur at 1454 cm⁻¹ and 1478.2 cm⁻¹ [14] [15]. The aromatic carbon-carbon bonds generate characteristic absorptions at 1600 cm⁻¹ and 1581 cm⁻¹ [14] [15], confirming the phenyl ring presence in the molecular structure.

Additional functional group assignments include carbon-nitrogen stretching at 1475 cm⁻¹ [14], carbon-oxygen bond stretching at 1176 cm⁻¹ and 1165.55 cm⁻¹ [14] [15], and methylene rocking vibrations at 802 cm⁻¹ [14]. These spectroscopic markers provide comprehensive structural confirmation and purity assessment capabilities.

Nuclear Magnetic Resonance (NMR) spectroscopy enables quantitative analysis of atropine sulfate hydrate. Proton NMR (¹H NMR) methodologies have been developed for simultaneous analysis and quantification [16], utilizing specific chemical shift patterns characteristic of the tropine alkaloid structure. The NMR approach provides high selectivity and accuracy for pharmaceutical analysis applications.

Ultraviolet-Visible (UV-Vis) spectroscopy covers the 200-400 nm wavelength range [17], with specific detection typically performed at 210 nm for High Performance Liquid Chromatography (HPLC) applications [15] [17]. The UV absorption characteristics arise from the aromatic chromophore in the tropic acid portion of the molecule, enabling sensitive detection and quantification in analytical procedures.

Hygroscopic Properties and Hydration Kinetics

Atropine sulfate hydrate exhibits pronounced hygroscopic characteristics, actively absorbing atmospheric moisture under ambient conditions [18] [13]. This hygroscopic nature is particularly evident in the anhydrous form, which rapidly rehydrates when exposed to humid environments. The United States Pharmacopeia specifically notes that anhydrous atropine sulfate is hygroscopic and requires immediate analysis following drying procedures [13] [11].

The compound demonstrates efflorescent behavior in dry air conditions [7], indicating a dynamic equilibrium between hydration and dehydration states depending on environmental humidity. This dual behavior reflects the thermodynamically favorable interactions between water molecules and the ionic sulfate salt structure.

Crystal structure analysis reveals specific hydration sites within the monoclinic P21/n space group [19]. The unit cell parameters (a = 19.2948(5) Å, b = 6.9749(2) Å, c = 26.9036(5) Å, β = 94.215(2)°) define a crystalline framework that accommodates one water molecule per formula unit [19]. The crystal volume of 3610.86(9) ų with Z = 4 provides specific spatial arrangements for water molecule incorporation.

Hydrogen bonding patterns within the crystal structure reveal discrete but extensive networks. Each protonated nitrogen atom participates in strong hydrogen bonds to the sulfate anion, while hydroxyl groups act as hydrogen bond donors [19]. Significantly, only one of the water molecule hydrogen atoms functions as a hydrogen bond donor to the sulfate anion, creating specific hydration site preferences.

Water content specifications limit the maximum allowable moisture to 4.0% by weight [10] [11], determined through Karl Fischer titration methods. This specification ensures consistent hydration states for pharmaceutical applications while preventing excessive water uptake that could affect stability and handling characteristics.

The hydration kinetics involve rapid equilibration with environmental moisture, necessitating storage in tight containers at room temperature [10] [11]. The molecular weight of 694.83 g/mol for the monohydrate form [1] [4] [10] reflects the incorporation of one water molecule per formula unit, confirming the stoichiometric hydration relationship.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

307.17835828 g/mol

Monoisotopic Mass

307.17835828 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-08-2024

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